molecular formula C21H25N3O3S B10975163 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide

4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide

Cat. No.: B10975163
M. Wt: 399.5 g/mol
InChI Key: LVSGHIMGRHNSKV-UHFFFAOYSA-N
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Description

4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science. This compound features a cyano group, a methoxyphenyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methylthiophene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the intermediate with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the methoxyphenyl group suggests possible interactions with biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The carboxamide group is particularly important for binding to biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The carboxamide group is crucial for forming stable complexes with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N,N-diethyl-5-{[3-(4-hydroxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-cyano-N,N-diethyl-5-{[3-(4-chlorophenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

    4-cyano-N,N-diethyl-5-{[3-(4-nitrophenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide: Features a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in 4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide imparts unique electronic properties, enhancing its potential interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-5-[3-(4-methoxyphenyl)propanoylamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-5-24(6-2)21(26)19-14(3)17(13-22)20(28-19)23-18(25)12-9-15-7-10-16(27-4)11-8-15/h7-8,10-11H,5-6,9,12H2,1-4H3,(H,23,25)

InChI Key

LVSGHIMGRHNSKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=C(C=C2)OC)C#N)C

Origin of Product

United States

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